molecular formula C13H9ClN2O4 B2923239 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide CAS No. 313960-74-6

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide

Cat. No.: B2923239
CAS No.: 313960-74-6
M. Wt: 292.68
InChI Key: KURUPIRIIPAQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(3-hydroxyphenyl)acetamide” is a chemical compound that has been studied for its antimicrobial activity . It is synthesized through the chloroacetylation of m- and p-aminophenols .


Synthesis Analysis

The synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The methods of purification of the obtained substances were also described .


Molecular Structure Analysis

The structure of the synthesized substances is established by methods of IR, PMR, mass spectroscopy .


Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” is chloroacetylation .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has explored the synthesis and characterization of compounds structurally similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide. For instance, He, Yang, Hou, Teng, and Wang (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, providing insights into structural-property relationships and antitumor activity based on electrochemical measurements and assays (He et al., 2014).

Molecular Structure and Properties

  • Molecular Structure Analysis : The molecular structure of similar compounds has been a subject of research. For example, Mehdipour‐Ataei, Sarrafi, and Hatami (2004) prepared a novel diamine, including an analysis of its molecular structure, to develop new polyimides (Mehdipour‐Ataei et al., 2004).

Anticancer Applications

  • Anticancer Research : Palmer, van Zijl, Denny, and Wilson (1995) explored the reductive chemistry of a hypoxia-selective cytotoxin structurally related to this compound, indicating potential applications in cancer treatment (Palmer et al., 1995).

Chemical Synthesis and Drug Modification

  • Drug Modification : Galkina, Chubukaeva, Bakhtiyarova, Galkin, Cherkasov, Islamov, and Kataeva (2014) investigated the modification of a drug structurally similar to this compound, aiming to improve its biological effect (Galkina et al., 2014).

Crystal Engineering

  • Crystal Engineering : Research by Saha, Nangia, and Jaskólski (2005) into crystal engineering highlighted the interactions in complexes involving compounds related to this compound, providing insights into molecular design and engineering (Saha et al., 2005).

Molecular Docking and Simulation Studies

  • Molecular Docking Studies : Thakral, Narang, Kumar, and Singh (2020) conducted molecular docking and dynamic simulation studies on derivatives of a structurally related compound, showcasing potential as antidiabetic agents (Thakral et al., 2020).

Corrosion Inhibition Studies

  • Corrosion Inhibition : Mishra, Verma, Lgaz, Srivastava, Quraishi, and Ebenso (2018) studied the inhibition behavior of N-Phenyl-benzamide derivatives on mild steel corrosion, offering insights into industrial applications (Mishra et al., 2018).

Mechanism of Action

Target of Action

It has been reported that similar compounds have shown appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Result of Action

The results of antimicrobial activity assays have shown that compounds similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide exhibit appreciable activity against Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .

Properties

IUPAC Name

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-12-7-9(16(19)20)4-5-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURUPIRIIPAQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.